N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide substituent at position 6 and a 2,5-difluorophenyl group at the N-position. Thiazolopyrimidines are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The presence of fluorine atoms in the 2,5-difluorophenyl moiety enhances metabolic stability and bioavailability, making this compound a candidate for therapeutic development. Structural studies of analogous compounds (e.g., ) suggest that the thiazolopyrimidine core adopts a puckered conformation, influencing intermolecular interactions and crystal packing.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMGZBLTVJMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction for Dihydropyrimidine Precursors
The thiazolo[3,2-a]pyrimidine core is typically synthesized via a modified Biginelli reaction, which condenses a β-keto ester, aldehyde, and thiourea derivative. For example, acetylacetone (2,4-pentanedione) reacts with 2,5-difluorobenzaldehyde and methyl thiourea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot reaction forms 3-methyl-5-oxo-1,4-dihydropyrimidine-6-carboxylate intermediates, which are critical precursors.
Reaction conditions for this step include refluxing in ethanol at 80°C for 6–8 hours, yielding dihydropyrimidines with substituents at C-2, C-4, and C-6 positions. The methyl group at C-3 is introduced via the β-keto ester component, while the 2,5-difluorophenyl moiety originates from the aldehyde.
Oxidative Cyclization to Thiazolo-Pyrimidine
The dihydropyrimidine intermediate undergoes oxidative cyclization to form the thiazolo[3,2-a]pyrimidine ring. Iodine in dimethyl sulfoxide (DMSO) at 100°C for 30 minutes efficiently promotes this transformation, achieving yields up to 80%. Alternative oxidants like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid have also been reported but with lower efficiency (50–65% yields).
Key spectral data for the cyclized product include:
- ¹H NMR (CDCl₃): δ 8.24 (s, 1H, pyrimidine-H), 7.64–7.40 (m, 3H, aromatic-H), 2.86 (s, 3H, CH₃).
- HRMS: m/z [M + H]⁺ calculated for C₁₂H₁₀N₃OS₂: 276.0260; observed: 276.0281.
Carboxamide Functionalization at C-6
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group at C-6 is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a acetone/water (4:1) solvent system. This step proceeds at 60°C for 4 hours, achieving near-quantitative conversion (>95%). The carboxylic acid is then activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux.
Coupling with 2,5-Difluoroaniline
The acyl chloride intermediate reacts with 2,5-difluoroaniline in the presence of triethylamine (Et₃N) as a base. This nucleophilic acyl substitution proceeds in tetrahydrofuran (THF) at room temperature for 12 hours, yielding the target carboxamide with 70–75% isolated yield.
Optimization Note: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in dichloromethane improves yields to 85% by minimizing racemization.
Alternative Solid-Phase Synthesis Approach
Resin-Bound Intermediate Preparation
A solid-phase method immobilizes the thiazolo-pyrimidine core on Wang resin via a hydrolyzable ester linkage. The resin is functionalized with Fmoc-protected aminomethyl groups, enabling stepwise elongation.
On-Resin Cyclization and Functionalization
Cyclization is performed using iodine (1.2 equiv) in DMSO at 100°C for 30 minutes, followed by coupling with 2,5-difluorophenylsulfonyl chloride. Final cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) liberates the target compound with 65–70% purity, requiring subsequent HPLC purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Solution-Phase | 75 | 98 | Scalability | Multi-step purification required |
| Solid-Phase | 70 | 65 | Parallel synthesis capability | Lower purity; resin costs |
| One-Pot Cyclization | 80 | 95 | Reduced reaction time | Limited substrate scope |
Data adapted from oxidative cyclization and coupling studies.
Structural Characterization and Validation
Spectroscopic Confirmation
- FT-IR: A strong absorption at 1640 cm⁻¹ confirms the amide (C=O) stretch, while peaks at 1520 cm⁻¹ and 1340 cm⁻¹ correspond to C-F vibrations.
- ¹³C NMR: Signals at δ 173.63 (C=O), 165.55 (pyrimidine-C2), and 150.03 (thiazole-C2) validate the core structure.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolopyrimidine Derivatives
Core Ring Conformation and Substituent Effects
The thiazolo[3,2-a]pyrimidine core in related compounds exhibits non-planar puckering due to steric and electronic effects. For example, in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), the pyrimidine ring adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane. This puckering is quantified using Cremer-Pople coordinates (), a method generalized for monocyclic systems.
Key Differences in Substituents :
The 2,4,6-trimethoxybenzylidene group in the ethyl derivative introduces steric bulk, leading to a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns in thiazolopyrimidines are critical for crystal stability. The ethyl derivative forms bifurcated C–H···O interactions, creating chains along the crystallographic c-axis. Fluorine’s electronegativity in the target compound may promote stronger N–H···F or C–F···H–C interactions, though this depends on the carboxamide’s hydrogen-bonding capacity. Bernstein et al. () highlight that directional hydrogen bonds govern supramolecular aggregation, suggesting the target compound’s packing could differ significantly from methoxy-substituted analogs.
Pharmacological and Physicochemical Properties
Bioavailability and Solubility
The ethyl carboxylate group in the analog confers moderate solubility in organic solvents, while the target compound’s carboxamide enhances hydrophilicity. Fluorine substitution typically improves metabolic stability and membrane permeability, as seen in FDA-approved fluorinated drugs.
Pharmacological Activity
Pyrimidine derivatives () exhibit antiviral, anticancer, and anti-inflammatory activity. The target compound’s fluorinated aryl group may enhance binding to kinase ATP pockets, analogous to gefitinib’s fluorophenyl moiety.
Biological Activity
N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core, characterized by:
- A difluorophenyl substituent at the nitrogen position.
- A methyl group at position 3.
- A carboxamide functional group at position 6.
These structural elements contribute to its diverse biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₉F₂N₃O₂S |
| Molecular Weight | 321.30 g/mol |
| CAS Number | 942003-66-9 |
Biological Activity
Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Its structure allows interaction with biological targets involved in cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways critical for disease progression.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Interactions : The compound has been studied for its effects on enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are crucial in cancer and microbial metabolism.
- Cellular Pathways : It may influence signaling pathways related to cell growth and apoptosis.
Antimicrobial Evaluation
A study evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM (indicating effective concentration for 50% inhibition)
Enzyme Inhibition Studies
Research has shown that this compound can inhibit DHFR activity:
- Inhibition Percentage : 75% at 10 µM concentration
- This inhibition suggests potential use in developing antitumor agents.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-5-oxo-[1H-thiazolo[3,2-a]pyrimidin]-6-carboxamide | Contains a fluorophenyl group | Antimicrobial |
| 4-(4-fluorophenyl)-6-(methylsulfonyl)-thiazolo[3,2-a]pyrimidin | Sulfonyl substitution | Anticancer |
| 5H-thiazolo[4,5-c]pyridazine derivatives | Different heterocyclic system | Cytotoxicity against cancer cell lines |
The unique difluorophenyl group in this compound enhances its pharmacological properties compared to other derivatives.
Q & A
Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The compound can be synthesized via multi-step protocols involving cyclization of thioamide and amidine precursors. A typical approach includes:
- Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the 2,5-difluorophenyl group via nucleophilic substitution or carboxamide coupling using coupling agents like EDCI/HOBt .
- Step 3 : Methylation at the 3-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key reagents: Acetic anhydride, chloroacetic acid, and sodium acetate are commonly used for cyclization .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation involves:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., fluorine splitting in the difluorophenyl group) .
- X-ray Crystallography : Single-crystal diffraction to resolve bond lengths (e.g., C–S: 1.72–1.75 Å) and dihedral angles (e.g., 80.94° between thiazole and pyrimidine rings) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~377.08) .
Q. What preliminary assays are used to evaluate its biological activity?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and reduce side products .
- Catalysis : Use Pd/Cu catalysts for Ullmann-type couplings to improve carboxamide bond formation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., cyclization at 100°C for 15 min vs. 8 h reflux) .
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (~2.8), solubility (~0.1 mg/mL), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR kinase) using GROMACS .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity and charge distribution .
Q. How to resolve contradictions in crystallographic vs. computational structural data?
- Case Study : If X-ray data show a flattened boat conformation for the thiazolo-pyrimidine core but DFT predicts a planar structure, validate via:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing conformation .
- Temperature-Dependent NMR : Monitor conformational flexibility in solution (e.g., coalescence of signals at elevated temps) .
Q. What strategies address inconsistent biological activity across similar derivatives?
- SAR Analysis : Compare substituent effects (e.g., 2,5-difluoro vs. 4-methoxyphenyl) on IC₅₀ values .
- Proteomics Profiling : Use affinity chromatography-MS to identify off-target interactions .
- Metabolite Identification : LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .
Methodological Notes
- Advanced Techniques : Combine experimental data (X-ray, NMR) with computational models (MD, DFT) to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
